molecular formula C13H21N3O3S B2932883 N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclohexanesulfonamide CAS No. 1797865-88-3

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclohexanesulfonamide

Cat. No.: B2932883
CAS No.: 1797865-88-3
M. Wt: 299.39
InChI Key: BYDQYOMFKPGUMW-UHFFFAOYSA-N
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Description

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclohexanesulfonamide is a complex organic compound that features a pyrazole ring, a cyclohexane sulfonamide group, and an oxolane moiety

Scientific Research Applications

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclohexanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it’s used, such as in a biological or chemical process. Without more specific information, it’s difficult to determine the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, tetrahydrofuran is highly flammable and can cause skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclohexanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclohexanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different amine derivatives. Substitution reactions can lead to a wide range of functionalized pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid
  • 1-(oxolan-3-yl)-1H-pyrazol-5-amine
  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

Uniqueness

Compared to similar compounds, N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclohexanesulfonamide is unique due to the presence of the cyclohexane sulfonamide group, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, solubility, and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c17-20(18,13-4-2-1-3-5-13)15-11-8-14-16(9-11)12-6-7-19-10-12/h8-9,12-13,15H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDQYOMFKPGUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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